Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate
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Overview
Description
Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is a chemical compound with the molecular formula C22H20O5. It is an ester derivative of benzoic acid and is characterized by the presence of two benzyloxy groups and a hydroxyl group on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules, including Δ9-Tetrahydrocannabinolic Acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate can be synthesized through the esterification of 4,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 of the benzoic acid are protected by benzylation using benzyl chloride and a base such as sodium hydroxide.
Esterification: The protected benzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Deprotection: The benzyl protecting groups are removed using hydrogenation with a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzyloxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester derivative of benzoic acid with one hydroxyl group.
Methyl 4,6-dihydroxybenzoate: Similar structure but lacks the benzyloxy groups.
Ethyl 4,6-Bisbenzyloxy-2-hydroxybenzoate: An ethyl ester analog with similar properties
Uniqueness
Methyl 4,6-Bisbenzyloxy-2-hydroxybenzoate is unique due to the presence of two benzyloxy groups, which enhance its chemical reactivity and binding properties. These groups also provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-4,6-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C22H20O5/c1-25-22(24)21-19(23)12-18(26-14-16-8-4-2-5-9-16)13-20(21)27-15-17-10-6-3-7-11-17/h2-13,23H,14-15H2,1H3 |
InChI Key |
RNTBFESUQOEYLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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